2-(4-Chlorophenyl)-6-methylpyridine
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Overview
Description
2-(4-Chlorophenyl)-6-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6-methylpyridine can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 2-methylpyridine in the presence of a base, such as sodium hydride, under reflux conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and solvents like dimethylformamide (DMF) are often used to dissolve the reactants and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-6-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
- 2-(4-Bromophenyl)-6-methylpyridine
- 2-(4-Fluorophenyl)-6-methylpyridine
- 2-(4-Methoxyphenyl)-6-methylpyridine
Comparison: 2-(4-Chlorophenyl)-6-methylpyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAGFEWXNZJOHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494569 |
Source
|
Record name | 2-(4-Chlorophenyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61704-26-5 |
Source
|
Record name | 2-(4-Chlorophenyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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